molecular formula C21H17ClN4O2S2 B11249927 3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

Cat. No.: B11249927
M. Wt: 457.0 g/mol
InChI Key: CVKDKVNZXDVADE-UHFFFAOYSA-N
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Description

3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a phenylpropanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide typically involves multi-step reactions starting from readily available precursors. One common route includes the formation of the thiazole ring through the reaction of 4-chlorobenzaldehyde with thiourea, followed by cyclization. The oxadiazole ring can be synthesized via the reaction of hydrazine derivatives with carboxylic acids or their derivatives. The final step involves coupling the thiazole and oxadiazole intermediates with N-phenylpropanamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide is unique due to its combination of thiazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C21H17ClN4O2S2

Molecular Weight

457.0 g/mol

IUPAC Name

3-[3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

InChI

InChI=1S/C21H17ClN4O2S2/c22-15-8-6-14(7-9-15)17-12-29-21(24-17)30-13-18-25-20(28-26-18)11-10-19(27)23-16-4-2-1-3-5-16/h1-9,12H,10-11,13H2,(H,23,27)

InChI Key

CVKDKVNZXDVADE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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